molecular formula C9H11ClINO B1405025 3-(3-Iodophenyl)oxetan-3-amine hydrochloride CAS No. 1393560-26-3

3-(3-Iodophenyl)oxetan-3-amine hydrochloride

Cat. No. B1405025
M. Wt: 311.55 g/mol
InChI Key: AYLOPLPQWMGAPN-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)oxetan-3-amine hydrochloride, also known as IPOA hydrochloride, is a chemical compound with the molecular formula C9H11ClINO . It is usually available in a white or off-white powder form.


Molecular Structure Analysis

The molecular structure of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride has been elucidated by single-crystal X-ray diffraction . The InChI code for this compound is 1S/C9H10INO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .


Physical And Chemical Properties Analysis

3-(3-Iodophenyl)oxetan-3-amine hydrochloride has a molecular weight of 275.09 g/mol . It is sparingly soluble in water.

Scientific Research Applications

Catalytic One-Pot Oxetane to Carbamate Conversions

Research has demonstrated that oxetanes, including 3-(3-Iodophenyl)oxetan-3-amine hydrochloride, are valuable in synthesizing carbamates. A study by Guo et al. (2016) highlights a one-pot three-component reaction strategy for coupling oxetanes with amines and carbon dioxide. This process, mediated by an aluminium-based catalyst, allows the efficient synthesis of functionalized carbamates, important in pharmaceutical applications (Guo et al., 2016).

Oxetane in Polymer and Drug Synthesis

Oxetanes, like 3-(3-Iodophenyl)oxetan-3-amine hydrochloride, are prominent in polymer synthesis and drug discovery. Bellinghiere et al. (2015) discuss how C(3)-substituted oxetanes deliver polyether glycols with pendant substituents upon polymerization. These oxetanes are also useful in creating bioisosteres for gem-dimethyl or carbonyl groups in drug synthesis (Bellinghiere et al., 2015).

IDO1 Inhibitors in Oncology

In oncology research, 3,3-Disubstituted oxetanes, a category that includes 3-(3-Iodophenyl)oxetan-3-amine hydrochloride, have been used to develop IDO1 inhibitors suitable for Q3W (once every 3 weeks) dosing. A study by Li et al. (2022) reports on the discovery of such inhibitors, which are significant for testing the IDO1 inhibition mechanism in cancer treatment (Li et al., 2022).

Electrophilic Amination of Carbanions

Research into electrophilic amination, a process relevant to organic synthesis, has utilized compounds like 3-(3-Iodophenyl)oxetan-3-amine hydrochloride. Armstrong et al. (2000) explored using 3-aryl-N-carboxamido oxaziridines for the amination of carbanions, demonstrating the versatility of oxetane derivatives in synthetic chemistry (Armstrong et al., 2000).

Iodine-Catalyzed C-N Bond Formation

In a study by Gupta et al. (2017), iodine-catalyzed cross-dehydrogenative coupling using amines, including 3-(3-Iodophenyl)oxetan-3-amine hydrochloride, was investigated. This method allows for the synthesis of 3-aminoquinoxalinones under ambient conditions, highlighting the compound's utility in creating pharmaceutically active derivatives (Gupta et al., 2017).

properties

IUPAC Name

3-(3-iodophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLOPLPQWMGAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Iodophenyl)oxetan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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